molecular formula C12H17NOS B7507102 Azocan-1-yl(thiophen-3-yl)methanone

Azocan-1-yl(thiophen-3-yl)methanone

Cat. No.: B7507102
M. Wt: 223.34 g/mol
InChI Key: RYUVWKSHXVGABP-UHFFFAOYSA-N
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Description

Azocan-1-yl(thiophen-3-yl)methanone is a heterocyclic compound featuring an 8-membered azocane ring (a saturated azacycle) linked to a thiophene-3-carbonyl group. These compounds are of interest in medicinal chemistry due to their modular synthesis and applicability in targeting enzymes or receptors, such as monoacylglycerol lipase (MAGL) or cannabinoid receptors .

Properties

IUPAC Name

azocan-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(11-6-9-15-10-11)13-7-4-2-1-3-5-8-13/h6,9-10H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUVWKSHXVGABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl(thiophen-3-yl)methanone typically involves the reaction of azocane derivatives with thiophene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where azocane is reacted with thiophene-3-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Azocan-1-yl(thiophen-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Azocan-1-yl(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The azocane ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Selected Compounds:
Compound Name Cyclic Amine Thiophene Substitution Molecular Formula Key Features Reference
UE2343 (Xanamem) 8-azabicyclo[3.2.1]octane 5-(1H-pyrazol-4-yl) C₁₉H₁₉N₅O₂S Bicyclic amine; potential CNS activity
UE2316 4-(2-chlorophenyl)-4-fluoropiperidine 5-(1H-pyrazol-4-yl) C₁₉H₁₇ClFN₃OS Halogenated piperidine; enhanced lipophilicity
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone N/A 2-chlorophenyl C₁₃H₁₂ClNOS Intramolecular N–H···O hydrogen bond; planar structure
(azepan-1-yl){1-[6-(4-methoxyphenyl)imidazo[...]piperidin-3-yl}methanone Azepane (7-membered) Imidazo-thiadiazole C₂₆H₃₀N₄O₂S Complex heterocyclic framework; tosyl group for stability
Benzo[b]thiophen-3-yl(phenyl)methanone N/A Phenyl C₁₅H₁₀OS Rigid benzothiophene core; π-π stacking in crystal

Physical and Chemical Properties

Melting Points and Stability:
  • UE2316 and related piperidine derivatives exhibit melting points >100°C, suggesting high crystallinity .
  • Azepane-based compounds (e.g., ) show variable stability depending on substituents; tosyl groups enhance thermal resistance.
  • Intramolecular hydrogen bonding in 2-amino-thiophene derivatives (e.g., ) increases melting points (e.g., 161–163°C) and reduces solubility in nonpolar solvents.
Crystallographic Features:
  • Benzo[b]thiophen-3-yl(phenyl)methanone exhibits π-π stacking (3.468 Å) and N–H···O hydrogen bonding, forming infinite chains . Such interactions may enhance solid-state stability but reduce bioavailability.

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